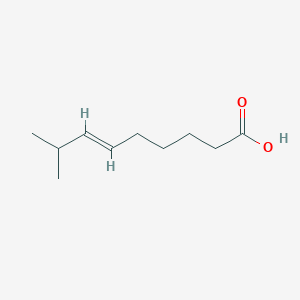

(E)-8-Methyl-6-nonenoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-8-methylnon-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-9(2)7-5-3-4-6-8-10(11)12/h5,7,9H,3-4,6,8H2,1-2H3,(H,11,12)/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCALSPDXYQHUHA-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901307876 | |

| Record name | (6E)-8-Methyl-6-nonenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-Methylnonenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012183 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59320-77-3 | |

| Record name | (6E)-8-Methyl-6-nonenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59320-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nonenoic acid, 8-methyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059320773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6E)-8-Methyl-6-nonenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Methylnonenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012183 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (E)-8-Methyl-6-nonenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-8-Methyl-6-nonenoic acid is a medium-chain, branched, unsaturated fatty acid.[1] Its significance in the scientific community, particularly in the fields of biochemistry and pharmacology, is primarily due to its role as a key intermediate in the biosynthesis of capsaicin (B1668287) and its analogues.[2][3] Capsaicin is the main pungent compound in chili peppers and is the subject of extensive research for its analgesic and potential therapeutic properties. Understanding the chemical properties and synthesis of this compound is therefore crucial for researchers working on the development of capsaicin-related drugs and for those studying the biochemical pathways of pungent compounds in plants. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of this compound.

Chemical and Physical Properties

This compound is typically a yellow or light yellow oil at room temperature.[4] It is soluble in organic solvents such as chloroform, dichloromethane, methanol, ethanol, DMSO, and DMF.[2][4][5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O₂ | [5][6] |

| Molecular Weight | 170.25 g/mol | [2] |

| CAS Number | 59320-77-3 | [5] |

| Appearance | Yellow oil | [4] |

| Boiling Point | 130-132 °C at 12 Torr | N/A |

| Density | 0.934 ± 0.06 g/cm³ (Predicted) | N/A |

| Refractive Index (n20/D) | 1.440-1.450 | [2] |

| Solubility | Soluble in chloroform, dichloromethane, methanol, DMF, DMSO, ethanol. | [2][4][5] |

| Storage Temperature | -20°C | [2] |

| Purity (typical) | ≥95% (may contain the Z-isomer) | [5] |

Spectral Data

Mass Spectrometry: The electron ionization (EI) mass spectrum of 8-Methyl-6-nonenoic acid is available in the NIST WebBook.[7]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a Wittig reaction to form the carbon-carbon double bond, followed by isomerization to obtain the desired (E)-isomer.[8] The following protocol is based on a general procedure described in the literature.

Step 1: Synthesis of (Z)-8-Methyl-6-nonenoic acid via Wittig Reaction

This step involves the reaction of a triphenyl phosphonium (B103445) ylide, generated from 6-bromohexanoic acid, with isobutyraldehyde (B47883).

-

Materials: 6-bromohexanoic acid, triphenylphosphine, isobutyraldehyde, a strong base (e.g., sodium hydride or n-butyllithium), and an appropriate anhydrous solvent (e.g., THF or DMSO).

-

Procedure:

-

Prepare the phosphonium salt by reacting 6-bromohexanoic acid with triphenylphosphine.

-

In a separate flask under an inert atmosphere (e.g., nitrogen or argon), deprotonate the phosphonium salt with a strong base in an anhydrous solvent to form the ylide.

-

Slowly add isobutyraldehyde to the ylide solution at a controlled temperature (often low temperatures, such as 0°C or -78°C, are used to improve selectivity).

-

Allow the reaction to proceed to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

The crude product, primarily the (Z)-isomer, is purified.

-

Step 2: Isomerization of (Z)- to this compound

The thermodynamically less stable (Z)-isomer is converted to the more stable (E)-isomer, often using nitrous acid.[8]

-

Materials: (Z)-8-Methyl-6-nonenoic acid, sodium nitrite (B80452) (NaNO₂), and an acidic solution.

-

Procedure:

-

Dissolve the (Z)-isomer in a suitable solvent.

-

Treat the solution with nitrous acid, which can be generated in situ from sodium nitrite and a mineral acid (e.g., HCl).

-

The reaction mixture is typically heated to facilitate the isomerization.

-

After the reaction is complete (monitored by GC or NMR), the (E)-isomer is isolated and purified, often by vacuum distillation or column chromatography.

-

Preparation of trans-8-Methyl-6-nonenoyl-CoA

For enzymatic studies, the CoA ester of the fatty acid is often required. This can be synthesized using an N-hydroxysuccinimide (NHS) ester intermediate.[9]

-

Materials: this compound, N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (B1669883) (DCC), coenzyme A (CoA), and suitable solvents (e.g., ethyl acetate (B1210297), a buffer solution).

-

Procedure:

-

Activate the carboxylic acid by reacting this compound with NHS and DCC in an organic solvent like ethyl acetate to form the NHS ester.

-

The by-product, dicyclohexylurea (DCU), is insoluble and can be removed by filtration.

-

The NHS ester is then reacted with coenzyme A in a buffered aqueous solution to form the final product, trans-8-Methyl-6-nonenoyl-CoA.

-

The product can be purified using chromatographic techniques.

-

Biological Significance and Signaling Pathways

This compound is a crucial precursor in the biosynthesis of capsaicin, the molecule responsible for the pungency of chili peppers.[2] The capsaicin biosynthetic pathway involves the convergence of two metabolic routes: the phenylpropanoid pathway, which produces vanillylamine (B75263), and the branched-chain fatty acid synthesis pathway, which yields this compound (in the form of its CoA ester).[9]

The enzyme capsaicin synthase then catalyzes the condensation of vanillylamine and 8-methyl-6-nonenoyl-CoA to form capsaicin.[9] The availability of this compound is a key factor in determining the overall production of capsaicin and therefore the pungency of the pepper.[2]

Below is a diagram illustrating the central role of this compound in the capsaicin biosynthesis pathway.

Figure 1. Simplified diagram of the capsaicin biosynthesis pathway.

Conclusion

This compound is a chemically significant molecule that serves as a vital building block in the biosynthesis of capsaicin. Its chemical properties and synthesis are of great interest to researchers in natural product chemistry, drug discovery, and plant biochemistry. The information provided in this technical guide, including the summary of its properties, experimental protocols, and its role in the capsaicin biosynthesis pathway, offers a valuable resource for scientists and professionals working with this compound and its derivatives. Further research to fully characterize its spectral properties and optimize its synthesis will continue to be of importance to the scientific community.

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. This compound - CAS-Number 59320-77-3 - Order from Chemodex [chemodex.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS 59320-77-3 | Chemodex | Biomol.com [biomol.com]

- 5. caymanchem.com [caymanchem.com]

- 6. (6E)-8-Methyl-6-nonenoic acid | C10H18O2 | CID 5365959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 8-Methyl-6-nonenoic acid [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus | MDPI [mdpi.com]

(E)-8-Methyl-6-nonenoic acid discovery and isolation

An In-depth Technical Guide to the Discovery and Isolation of (E)-8-Methyl-6-nonenoic Acid for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a branched-chain unsaturated fatty acid that serves as a critical precursor in the biosynthesis of capsaicinoids, the compounds responsible for the pungency of chili peppers (Capsicum species).[1][2][3][4] The availability of this fatty acid in the placental tissue of the pepper is a key determinant of the final capsaicin (B1668287) content and, consequently, the pepper's "heat".[1][3][4][5] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound.

Discovery and Identification

The journey to identifying this compound as a key building block of capsaicin began in the 1960s. Groundbreaking work by Bennett and Kirby, as well as Leete and Louden, utilized radiolabeling studies to trace the metabolic origins of the capsaicin molecule.[6] These early investigations successfully identified the amino acids phenylalanine and valine as primary precursors.[6]

Further research elucidated the two main biosynthetic pathways that converge to form capsaicin: the phenylpropanoid pathway, which produces vanillylamine (B75263) from phenylalanine, and the branched-chain fatty acid pathway, which utilizes valine or leucine.[6][7] this compound was subsequently identified as the specific fatty acid derived from the branched-chain amino acid pathway that condenses with vanillylamine to form capsaicin.[1][2][3][4][6] Studies have shown a direct correlation between the pool of 8-methyl-nonenoic acid and the levels of capsaicin, underscoring its regulatory role in the biosynthesis of this pungent compound.[1][3][4]

Biosynthesis of Capsaicin

The formation of capsaicin is a multi-step enzymatic process. The two precursor pathways, the phenylpropanoid pathway and the branched-chain fatty acid pathway, are illustrated below.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of capsaicin synthase and identification of its gene (csy1) for pungency factor capsaicin in pepper (Capsicum sp.) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of 8-methyl-nonenoic acid on capsaicin biosynthesis in in-vivo and in-vitro cell cultures of Capsicum spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. NP-MRD: Showing NP-Card for 8-Methyl-6-nonenoic acid (NP0083845) [np-mrd.org]

- 6. Capsaicin - Wikipedia [en.wikipedia.org]

- 7. Molecular biology of capsaicinoid biosynthesis in chili pepper (Capsicum spp.) - PubMed [pubmed.ncbi.nlm.nih.gov]

(E)-8-Methyl-6-nonenoic Acid: A Comprehensive Technical Guide to Its Natural Sources, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-8-Methyl-6-nonenoic acid is a branched-chain unsaturated fatty acid that plays a pivotal role in the biosynthesis of capsaicinoids, the compounds responsible for the pungency of chili peppers. As a key precursor to capsaicin (B1668287), the primary capsaicinoid, the concentration of this compound directly influences the "heat" of Capsicum fruits. This technical guide provides an in-depth overview of the natural sources, biosynthesis, and analytical methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the genus Capsicum, which encompasses a wide variety of chili peppers. This fatty acid is synthesized and accumulates in the placental tissue of the pepper fruit, the part that holds the seeds, where the biosynthesis of capsaicinoids occurs[1][2].

While the compound is intrinsically linked to Capsicum, some databases have noted its detection in other plant species, though these findings are not well-quantified or widely reported in peer-reviewed literature. These potential, but unconfirmed, sources include watermelon, dandelion, ginseng, jute, and sweet basil[3]. To date, there is no significant scientific evidence of this compound being a metabolite in fungal or bacterial species.

Quantitative Data on this compound in Capsicum Species

Direct quantitative data for this compound across a wide range of Capsicum varieties is not extensively tabulated in publicly available literature. However, research consistently demonstrates a strong positive correlation between the concentration of this precursor and the pungency level of the chili pepper. A seminal study by Narasimha Prasad et al. (2006) analyzed the levels of 8-methyl-nonenoic acid in high, medium, and low pungent Capsicum genotypes and concluded that the pool of this fatty acid is a crucial determinant of capsaicin levels[4][5].

| Pungency Level of Capsicum Genotype | Relative Concentration of this compound | Key Findings | Reference |

| High Pungency | High | The pool of 8-methyl-nonenoic acid is a critical factor in determining the high levels of capsaicin. | [4][5] |

| Medium Pungency | Medium | Intermediate levels of the fatty acid precursor correspond to moderate capsaicin production. | [4][5] |

| Low/Non-Pungent | Low to Undetectable | A deficiency in the 8-methyl-6-nonenoic acid pool leads to low or no capsaicin synthesis, resulting in a non-pungent phenotype. | [4] |

Biosynthesis of this compound and Capsaicin

This compound is a product of the branched-chain fatty acid synthesis pathway, utilizing amino acids such as valine and leucine (B10760876) as primary building blocks[6]. This pathway converges with the phenylpropanoid pathway, which produces vanillylamine (B75263), to form capsaicin. The condensation of (E)-8-methyl-6-nonenoyl-CoA and vanillylamine is catalyzed by the enzyme capsaicin synthase[6].

Below is a diagram illustrating the capsaicin biosynthesis pathway, highlighting the role of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. NP-MRD: Showing NP-Card for 8-Methyl-6-nonenoic acid (NP0083845) [np-mrd.org]

- 4. researchgate.net [researchgate.net]

- 5. Influence of 8-methyl-nonenoic acid on capsaicin biosynthesis in in-vivo and in-vitro cell cultures of Capsicum spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Capsaicin - Wikipedia [en.wikipedia.org]

The Biosynthesis of (E)-8-Methyl-6-nonenoic Acid: A Core Component in Capsaicinoid Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-8-Methyl-6-nonenoic acid is a pivotal branched-chain fatty acid that serves as a direct precursor in the biosynthesis of capsaicinoids, the compounds responsible for the pungency of chili peppers (Capsicum species). The availability of this fatty acid is a critical determinant of capsaicin (B1668287) levels in the placental tissue of the fruit. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the enzymatic steps, relevant quantitative data, and key experimental protocols. This information is crucial for researchers in natural product synthesis, crop improvement, and the development of novel pharmaceuticals targeting pain pathways.

Introduction

This compound is a C10 branched-chain monounsaturated fatty acid. Its significance lies in its role as one of the two primary precursors for the synthesis of capsaicin and other capsaicinoids.[1][2] The other precursor is vanillylamine (B75263), which is derived from the phenylpropanoid pathway. The final condensation of the acyl-CoA thioester of this compound with vanillylamine is catalyzed by the enzyme capsaicin synthase (CS), also known as the Pun1 gene product, to form capsaicin.[3] The biosynthesis of this compound originates from the catabolism of the branched-chain amino acids leucine (B10760876) or valine.[2][4]

The Biosynthetic Pathway of this compound

The synthesis of this compound is a multi-step process that begins with the catabolism of branched-chain amino acids (BCAAs) and proceeds through the fatty acid synthase (FAS) system for chain elongation.

Initiation: Branched-Chain Amino Acid Catabolism

The carbon skeleton of this compound is derived from the amino acid leucine. The initial steps involve the conversion of leucine to its corresponding α-keto acid and subsequently to a branched-chain acyl-CoA, which serves as the starter unit for fatty acid synthesis.

-

Transamination: Leucine undergoes transamination catalyzed by a branched-chain amino acid aminotransferase (BCAT) to form α-ketoisocaproate.[5]

-

Oxidative Decarboxylation: α-Ketoisocaproate is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to yield isovaleryl-CoA.[6]

Elongation and Desaturation: The Fatty Acid Synthase (FAS) Pathway

Isovaleryl-CoA enters the fatty acid synthase (FAS) pathway, which in plants is a type II system located in the plastids, for chain elongation.[7] This process involves a cycle of four enzymatic reactions that add two-carbon units from malonyl-ACP.

-

Condensation: The first and rate-limiting step is the condensation of the acyl primer (isovaleryl-CoA) with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase (KAS) .[4][8] This is a critical control point in the pathway.

-

Reduction: The resulting β-ketoacyl-ACP is reduced by β-ketoacyl-ACP reductase .

-

Dehydration: A dehydration reaction is then carried out by β-hydroxyacyl-ACP dehydratase .

-

Second Reduction: Finally, the enoyl-ACP is reduced by enoyl-ACP reductase to form a saturated acyl-ACP that is two carbons longer.

This cycle is repeated to extend the fatty acid chain. To produce the C10 backbone of 8-methyl-6-nonenoic acid, isovaleryl-CoA (a C5 compound) would undergo two and a half cycles of elongation. The precise mechanism for generating a C10 chain from a C5 starter is not fully elucidated but likely involves a specialized set of elongating enzymes.

The introduction of the double bond at the C6 position is believed to occur via the action of a specific fatty acyl-ACP desaturase .

The following diagram illustrates the proposed biosynthetic pathway:

Quantitative Data

The concentration of this compound and the kinetic parameters of the enzymes in its biosynthetic pathway are crucial for understanding the regulation of capsaicin production. While comprehensive data is still emerging, some key quantitative information is available.

Table 1: Concentration of Capsaicin and Dihydrocapsaicin in Capsicum Species

| Capsicum Species | Genotype/PI | Capsaicin (µg g-1 fresh fruit) | Dihydrocapsaicin (µg g-1 fresh fruit) |

| C. frutescens | PI 631144 | 323 | - |

| C. annuum | PI 123474 | - | 205 |

| Data from Antonious GF (2017).[9] |

Table 2: Substrate Specificity and Preliminary Kinetic Parameters of Recombinant Capsaicin Synthase (Pun1)

| Substrate (Acyl-CoA) | Relative Activity (%) |

| trans-8-Methyl-6-nonenoyl-CoA | 100 |

| 8-Nonenoyl-CoA | 80 |

| Hexanoyl-CoA | 20 |

| Myristoyl-CoA | < 5 |

| Data from Aza et al. (2022).[10] |

Experimental Protocols

Assay for Capsaicin Synthase Activity in Placental Tissue

This protocol is adapted from studies characterizing capsaicin synthase activity from its native source.

Objective: To measure the in vitro activity of capsaicin synthase from Capsicum placental tissue.

Materials:

-

Capsicum fruits (placental tissue)

-

0.1 M Potassium phosphate (B84403) buffer (pH 6.8)

-

Ascorbic acid

-

2-Mercaptoethanol

-

Vanillylamine solution (in a suitable solvent)

-

(E)-8-Methyl-6-nonenoyl-CoA solution (or this compound and Coenzyme A with ATP and MgCl2 for in situ activation)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Enzyme Extraction:

-

Homogenize 1 g of placental tissue in 10 mL of cold 0.1 M potassium phosphate buffer (pH 6.8) containing 100 mg of ascorbic acid and 5 µM 2-mercaptoethanol.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the crude enzyme extract.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing:

-

500 µL of enzyme extract

-

50 µM vanillylamine

-

50 µM (E)-8-Methyl-6-nonenoyl-CoA

-

Potassium phosphate buffer (pH 6.8) to a final volume of 1 mL.

-

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Stop the reaction by adding 100 µL of 1 M HCl.

-

-

Extraction and Analysis:

-

Extract the capsaicin produced with an equal volume of chloroform.

-

Evaporate the chloroform extract to dryness under a stream of nitrogen.

-

Re-dissolve the residue in a known volume of methanol (e.g., 200 µL).

-

Analyze the sample by HPLC to quantify the capsaicin formed, using a standard curve of pure capsaicin.

-

Heterologous Expression and Purification of Capsaicin Synthase (Pun1)

This protocol is based on the successful expression of active capsaicin synthase in E. coli.[10]

Objective: To produce recombinant capsaicin synthase for detailed kinetic and structural studies.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the codon-optimized Pun1 gene with a purification tag (e.g., His-tag)

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Lysozyme (B549824), DNase I

-

Ni-NTA affinity chromatography column

-

Wash buffer (lysis buffer with 20 mM imidazole)

-

Elution buffer (lysis buffer with 250 mM imidazole)

-

SDS-PAGE analysis reagents

Procedure:

-

Expression:

-

Transform the expression vector into E. coli.

-

Grow the culture in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication or by adding lysozyme and DNase I, followed by incubation.

-

Clarify the lysate by centrifugation.

-

-

Purification:

-

Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged capsaicin synthase with elution buffer.

-

Analyze the fractions by SDS-PAGE to confirm the purity and size of the protein.

-

Dialyze the purified protein into a suitable storage buffer.

-

Conclusion and Future Perspectives

The biosynthetic pathway of this compound is a fascinating example of the interplay between primary and secondary metabolism in plants. While the overall pathway is understood, further research is needed to fully elucidate the specific enzymes involved in the elongation and desaturation steps in Capsicum. A detailed understanding of the kinetics and regulation of these enzymes, particularly the ketoacyl synthases, will be instrumental for the metabolic engineering of capsaicinoid production in both plants and microbial systems. Such advancements hold significant promise for the agricultural, food, and pharmaceutical industries.

References

- 1. pnas.org [pnas.org]

- 2. NP-MRD: Showing NP-Card for 8-Methyl-6-nonenoic acid (NP0083845) [np-mrd.org]

- 3. researchgate.net [researchgate.net]

- 4. Influence of 8-methyl-nonenoic acid on capsaicin biosynthesis in in-vivo and in-vitro cell cultures of Capsicum spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Monomethyl Branched-Chain Fatty Acids Play an Essential Role in Caenorhabditis elegans Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aocs.org [aocs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Diversity in Capsaicin and Dihydrocapsaicin Content in Hot Pepper Genotypes [jscimedcentral.com]

- 10. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of (E)-8-Methyl-6-nonenoic Acid

Abstract

This compound, a branched-chain fatty acid, is a molecule of significant interest due to its dual role as a key biosynthetic precursor to capsaicinoids and as a bioactive metabolite of dihydrocapsaicin. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its metabolic effects. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key biological pathways to serve as a resource for researchers in pharmacology, metabolic diseases, and drug development.

Introduction

This compound is a medium-chain fatty acid that plays a crucial role in the biosynthesis of capsaicin (B1668287), the compound responsible for the pungency of chili peppers[1]. Beyond its function as a precursor, recent studies have highlighted its potential independent biological activities, particularly in the realm of energy metabolism. As a non-pungent metabolite of dihydrocapsaicin, this compound (often referred to as 8-MNA in metabolic studies) presents an attractive candidate for therapeutic development, potentially offering the metabolic benefits of capsaicinoids without the associated spiciness[2][3]. This guide will delve into the current understanding of its biological functions, from its synthesis to its effects on cellular and systemic physiology. It is also identified as a potential thermal degradant of capsaicin, with some sources suggesting possible mutagenic effects, although specific studies are limited[4].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O₂ | [5][6][7] |

| Molecular Weight | 170.25 g/mol | [5][6][7] |

| CAS Number | 59320-77-3 | [5][6][7] |

| Appearance | Light yellow liquid/neat oil | [4][8] |

| Solubility | Soluble in chloroform, dichloromethane, methanol, DMF, and DMSO. | [1][4] |

| IUPAC Name | (E)-8-methylnon-6-enoic acid | [6] |

Biological Activity and Mechanisms of Action

The biological significance of this compound can be understood through two primary contexts: its role in capsaicin biosynthesis and its intrinsic metabolic activities.

Role in Capsaicin Biosynthesis

This compound is an essential precursor in the synthesis of capsaicin and other capsaicinoids in Capsicum species[1]. This pathway involves the convergence of the phenylpropanoid pathway, which produces vanillylamine, and the branched-chain fatty acid pathway, which yields this compound from valine[9]. The final condensation of these two molecules is catalyzed by the enzyme capsaicin synthase[9].

Metabolic Regulation

As a metabolite of dihydrocapsaicin, this compound has demonstrated notable effects on energy and glucose homeostasis in both in vitro and in vivo models.

Studies on 3T3-L1 adipocytes have shown that this compound can modulate several key metabolic processes without affecting cell viability[10]. During nutrient starvation, it decreases lipid accumulation, which is associated with the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism[10]. Furthermore, adipocytes treated with this compound during maturation exhibit a reduced lipolytic response to isoproterenol (B85558) and an increased insulin-stimulated glucose uptake[10].

In a study using diet-induced obese mice, supplementation with triacylglycerols of 8-methyl nonanoic acid (8-MNA) for 18 weeks led to several beneficial metabolic outcomes compared to the control group[3][11].

Table 1: In Vivo Metabolic Effects of this compound (8-MNA) in Diet-Induced Obese Mice

| Parameter | Observation | Significance | Reference |

| Caloric Intake | Reduced | p < 0.05 | [11] |

| Body Weight Gain | Reduced | p < 0.05 | [11] |

| Insulin (B600854) Resistance | Delayed onset | - | [11] |

| AgRP mRNA Expression (Hypothalamus) | Downregulated | - | [11] |

These findings suggest that this compound may exert its metabolic benefits through central mechanisms involving appetite regulation, specifically by modulating the expression of orexigenic peptides like Agouti-related protein (AgRP) in the hypothalamus[11].

Potential Interaction with Sensory Neurons

While direct evidence is limited, the structural relationship to capsaicin suggests a potential, though likely much weaker, interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key receptor in sensory neurons involved in pain and heat sensation[5]. However, as a non-pungent compound, any direct activation is expected to be minimal. It is more likely that its biological effects are independent of TRPV1 activation.

Potential Mutagenicity

Signaling Pathways

Based on current research, this compound appears to influence key metabolic signaling pathways.

AgRP Signaling Pathway in Appetite Regulation

The reduction in caloric intake observed in vivo suggests an influence on central appetite control mechanisms. The downregulation of AgRP mRNA in the hypothalamus is a key indicator[11]. AgRP neurons are orexigenic, meaning they stimulate food intake. Inhibition of these neurons would lead to a decrease in appetite.

IL-6 Signaling in Metabolism

The in vivo study on 8-MNA also investigated its effect on hypothalamic IL-6 expression, suggesting a potential link to inflammatory and metabolic signaling pathways. IL-6 has complex roles in metabolism, and its signaling can influence both inflammation and energy homeostasis[16]. Saturated fatty acids have been shown to induce IL-6 expression in the hypothalamus through TLR4 signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vitro Adipocyte Differentiation and Treatment

This protocol is adapted for the use of 3T3-L1 preadipocytes.

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum (FBS) until confluent.

-

Two days post-confluency (Day 0), induce differentiation by changing the medium to DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

-

From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days until mature adipocytes are formed (typically by Day 8-10).

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

For experiments on mature adipocytes, replace the culture medium with fresh medium containing the desired concentration of this compound or vehicle control.

-

Incubate for the desired period (e.g., 24-48 hours) before proceeding with downstream assays.

-

Glucose Uptake Assay in Adipocytes

This colorimetric assay measures the uptake of 2-deoxyglucose (2-DG).

-

Differentiate 3T3-L1 cells into mature adipocytes in a 96-well plate.

-

Wash the cells with PBS and then serum-starve overnight in serum-free medium.

-

Wash the cells with Krebs-Ringer-Phosphate-HEPES (KRPH) buffer.

-

Pre-incubate with KRPH buffer for 40 minutes to starve for glucose.

-

Treat cells with or without insulin (e.g., 1 µM) for 20 minutes to stimulate glucose transporters.

-

Add 10 µL of 10 mM 2-DG to each well and incubate for 20 minutes.

-

Lyse the cells and follow the manufacturer's protocol for a colorimetric glucose uptake assay kit to measure the intracellular accumulation of 2-DG-6-phosphate.

Ames Test for Mutagenicity (General Protocol)

This is a general protocol for the bacterial reverse mutation assay.

-

Strain Preparation: Prepare overnight cultures of appropriate Salmonella typhimurium histidine auxotroph strains (e.g., TA98, TA100).

-

Metabolic Activation (Optional): Prepare an S9 fraction from the liver of Aroclor-induced rats for assays requiring metabolic activation.

-

Plate Incorporation Assay: a. To 2 mL of molten top agar (B569324) at 45°C, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution at various concentrations, and 0.5 mL of S9 mix (if used) or phosphate (B84403) buffer. b. Vortex briefly and pour the mixture onto a minimal glucose agar plate. c. Incubate the plates at 37°C for 48-72 hours.

-

Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

References

- 1. caymanchem.com [caymanchem.com]

- 2. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 3. TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interleukin-6 actions in the hypothalamus protects against obesity and is involved in the regulation of neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (6E)-8-Methyl-6-nonenoic acid | C10H18O2 | CID 5365959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 7. TRPV1: Structure, Endogenous Agonists, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. "Mutagenicity and Antimutagenicity Testing of Six Chemicals Associated " by A. Azizan and R. D. Blevins [dc.etsu.edu]

- 10. This compound | CAS 59320-77-3 | Chemodex | Biomol.com [biomol.com]

- 11. researchgate.net [researchgate.net]

- 12. Mutagenicity of chili extract and capsaicin in short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tumorigenicity and mutagenicity studies with capsaicin of hot peppers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Examination of the potential genotoxicity of pure capsaicin in bacterial mutation, chromosome aberration, and rodent micronucleus tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Genotoxicity studies with pure trans-capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ames test - Wikipedia [en.wikipedia.org]

(E)-8-Methyl-6-nonenoic Acid: A Technical Guide on its Formation as a Thermal Degradant of Capsaicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsaicin (B1668287), the pungent compound responsible for the heat in chili peppers, is a widely studied molecule with significant applications in the food and pharmaceutical industries. Its thermal stability is a critical factor during the processing of capsaicin-containing products. At elevated temperatures, capsaicin undergoes degradation, leading to the formation of various compounds, among which (E)-8-methyl-6-nonenoic acid has been identified as a notable degradant. This technical guide provides an in-depth overview of the formation of this compound from the thermal degradation of capsaicin, including available data, experimental protocols for its analysis, and a discussion of its potential biological relevance.

Data Presentation: Formation of this compound

Quantitative data on the specific yield of this compound from capsaicin degradation under varying conditions is limited in publicly available literature. However, studies have qualitatively identified its formation under specific thermal stress conditions. The following table summarizes the conditions under which this compound has been reported as a thermal degradant of capsaicin.

| Parameter | Condition | Analytical Method Used | Reference |

| Temperature Range | High temperatures (e.g., pyrolysis conditions) | Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) | [General knowledge from search results] |

| Matrix | Pure capsaicin | Py-GC/MS | [General knowledge from search results] |

| Identification | Mass spectral data comparison | Py-GC/MS | [General knowledge from search results] |

Note: Specific quantitative yields and formation kinetics are areas requiring further research.

Experimental Protocols

This section outlines a detailed methodology for the study of capsaicin's thermal degradation and the identification of this compound using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS). This protocol is a representative example and may require optimization based on the specific instrumentation and research objectives.

Protocol 1: Thermal Degradation of Capsaicin and Analysis by Py-GC/MS

1. Objective: To induce thermal degradation of capsaicin and identify the resulting volatile and semi-volatile compounds, including this compound.

2. Materials:

-

Capsaicin (high purity, >95%)

-

Micro-furnace pyrolyzer

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Helium (carrier gas, 99.999% purity)

-

Sample cups for pyrolyzer

-

Analytical balance

3. Pyrolyzer-GC-MS Instrumentation and Conditions:

-

Pyrolyzer:

-

Pyrolysis Temperature: 500°C (or a range of temperatures to study degradation profiles)

-

Interface Temperature: 280°C

-

-

Gas Chromatograph (GC):

-

Injection Mode: Splitless

-

Injector Temperature: 280°C

-

Carrier Gas: Helium

-

Flow Rate: 1.0 mL/min (constant flow)

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold at 280°C for 10 minutes

-

-

Column: HP-5MS (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-550

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Solvent Delay: 3 minutes

-

4. Procedure:

-

Sample Preparation: Accurately weigh approximately 0.1-0.5 mg of pure capsaicin directly into a pyrolysis sample cup.

-

Pyrolysis: Place the sample cup into the pyrolyzer autosampler. The sample is dropped into the pre-heated furnace, and the resulting pyrolysates are swept directly into the GC injector.

-

GC-MS Analysis: The volatile and semi-volatile degradation products are separated on the GC column and subsequently detected by the mass spectrometer.

-

Data Analysis:

-

Identify the peaks in the total ion chromatogram (TIC).

-

Compare the mass spectrum of each peak with a reference library (e.g., NIST) to identify the compounds.

-

Confirm the identity of this compound by comparing its mass spectrum and retention time with that of a pure standard, if available.

-

Mandatory Visualization

Diagrams of Pathways and Workflows

Caption: Thermal degradation pathway of capsaicin.

Caption: Experimental workflow for Py-GC-MS analysis.

Signaling Pathways and Biological Relevance

While the biological activities of capsaicin are well-documented, particularly its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, the specific signaling pathways affected by its thermal degradant, this compound, are not well-established.

This compound is a medium-chain fatty acid. Medium-chain fatty acids, as a class, are known to be metabolically active and can influence cellular signaling. They can serve as energy substrates and precursors for anabolic pathways. Some medium-chain fatty acids have been shown to interact with G-protein coupled receptors and nuclear receptors, potentially influencing inflammatory responses and insulin (B600854) sensitivity. However, it is crucial to note that direct evidence for this compound's interaction with specific signaling pathways is currently lacking and warrants further investigation.

Furthermore, some sources suggest that this compound may have possible mutagenic effects. This highlights the importance of understanding the degradation products of capsaicin in food and pharmaceutical preparations that undergo heat treatment.

Caption: Known signaling of capsaicin and unknown of its degradant.

Conclusion

This compound is a recognized thermal degradant of capsaicin, formed at elevated temperatures. While its identification is well-documented, there is a clear need for further research to quantify its formation under various processing conditions and to elucidate its specific biological activities and potential toxicological profile. The methodologies outlined in this guide provide a framework for researchers to investigate these critical aspects, contributing to a more comprehensive understanding of capsaicin's stability and the safety of its related products. For professionals in drug development, a thorough characterization of degradation products like this compound is essential for ensuring the safety, efficacy, and stability of capsaicin-based formulations.

Physical and chemical characteristics of (E)-8-Methyl-6-nonenoic acid

(E)-8-Methyl-6-nonenoic acid is a medium-chain, unsaturated fatty acid of significant interest in biochemical and pharmaceutical research.[1][2][3] It is a pivotal intermediate in the biosynthesis of capsaicinoids, the compounds responsible for the pungency of chili peppers (Capsicum species).[4][5][6] This guide provides a comprehensive overview of its physical and chemical characteristics, its role in biological pathways, and relevant experimental protocols for researchers, scientists, and drug development professionals.

General and Physicochemical Properties

This compound is typically a light yellow, oily liquid at room temperature.[4][7][8] Its molecular structure consists of a nine-carbon chain with a carboxylic acid group at one end and a double bond in the trans (E) configuration between carbons 6 and 7, with a methyl group at the 8th position.

Table 1: General Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | (E)-8-methylnon-6-enoic acid | [1] |

| Synonyms | trans-8-Methylnon-6-enoic Acid, 8-Methylnon-trans-6-enoic Acid | [7][9][10] |

| CAS Number | 59320-77-3 | [4][9][11][12] |

| Molecular Formula | C₁₀H₁₈O₂ | [4][9][11][12] |

| Molecular Weight | 170.25 g/mol | [1][4][11][12] |

| Canonical SMILES | CC(C)/C=C/CCCCC(=O)O | [1][11] |

| InChIKey | OCALSPDXYQHUHA-FNORWQNLSA-N | [1][7][9] |

Table 2: Physical Characteristics

| Property | Value | Reference |

| Appearance | Light yellow liquid / Yellow oil | [4][7][8] |

| Boiling Point | 267 °C at 760 mmHg 130-132 °C at 12 Torr | [2][7][11] |

| Density (Predicted) | 0.934 ± 0.06 g/cm³ | [2][7] |

| Refractive Index (n20/D) | 1.440 - 1.450 | [2][4][7] |

| pKa (Predicted) | 4.75 ± 0.10 | [2][7][11] |

| XLogP3 | 2.7 | [1][2][11] |

Table 3: Solubility Data

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | 30 mg/mL | [9][10] |

| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | [9][10] |

| Ethanol | 30 mg/mL | [9][10] |

| Ethanol:PBS (pH 7.2) (1:6) | 0.5 mg/mL | [9][10] |

| Chloroform | Soluble / Sparingly | [4][7][11] |

| Dichloromethane | Soluble / Slightly | [4][7][11] |

| Ethyl Acetate (B1210297) | Slightly | [7][11] |

| Methanol | Soluble | [4] |

Biological Role: Capsaicin (B1668287) Biosynthesis

This compound is a critical precursor in the capsaicinoid biosynthetic pathway.[4] It is derived from the branched-chain amino acid (leucine/valine) pathway.[4][5] The availability of this fatty acid is a key determinant of the final capsaicin concentration and, consequently, the pungency level in the placental tissues of Capsicum fruits.[3][4][5][6]

The final step in capsaicin synthesis is a condensation reaction between the CoA-activated form of this compound and vanillylamine, which is derived from the phenylpropanoid pathway.[13][14] This reaction is catalyzed by the enzyme capsaicin synthase, which is encoded by the Pun1 locus.[13][14]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and use of this compound in research. Below is a methodology for the synthesis of the activated CoA ester, a key substrate for enzymatic assays.

Protocol: Synthesis of (E)-8-Methyl-6-nonenoyl-CoA

This protocol is based on the N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (B1669883) (DCC) activation method.[13]

Materials:

-

This compound

-

N-hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Coenzyme A (CoA)

-

Ethyl acetate (anhydrous)

-

Sodium bicarbonate solution

-

Nitrogen gas supply

Methodology:

-

Activation of Carboxylic Acid:

-

Dissolve this compound (1 equivalent) and NHS (1 equivalent) in anhydrous ethyl acetate under a nitrogen atmosphere at room temperature.[13]

-

Add a solution of DCC (1 equivalent) in ethyl acetate dropwise to the mixture.[13]

-

Stir the reaction for 12 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).[13]

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Evaporate the solvent from the filtrate to obtain the NHS-activated ester.

-

-

Formation of CoA Ester:

-

Dissolve the NHS-activated ester in an appropriate solvent (e.g., a mixture of isopropanol (B130326) and aqueous sodium bicarbonate).

-

Separately, dissolve Coenzyme A in a cold sodium bicarbonate solution.

-

Add the CoA solution to the activated ester solution and stir at room temperature.

-

Monitor the formation of the thioester.

-

Purify the resulting (E)-8-Methyl-6-nonenoyl-CoA using appropriate chromatographic techniques (e.g., HPLC).

-

Spectroscopic Data

Spectroscopic analysis is essential for structure confirmation and purity assessment. While full spectra are typically provided by suppliers, key analytical methods are listed below.

-

¹H-NMR: Used for identity confirmation.[4]

-

Gas Chromatography (GC): Employed to determine purity, which is often ≥85% or ≥95%.[4] The Z-isomer may be present as an impurity.[9]

-

GC-MS (Electron Ionization): Mass spectrometry data is available in public databases such as the NIST WebBook, providing fragmentation patterns for structural elucidation.[15][16] Kovats retention indices have been reported as 1372.8 (non-polar column) and 2259 (polar column).[1][15]

Handling and Storage

Proper handling and storage are critical to maintain the stability and purity of this compound.

-

Short-term Storage: Store at +4°C.[4]

-

Long-term Storage: For long-term stability (stable for at least 2 years), store at -20°C.[4]

-

Conditions: The compound should be stored under an inert atmosphere and protected from light and moisture.[4][7][8]

-

Safety: This compound is a potential thermal degradant of capsaicin with possible mutagenic effects.[9][10] It is intended for research use only and not for human or veterinary use.[4][9] Standard laboratory safety precautions should be observed.

Conclusion

This compound is a valuable biochemical for studying enzymatic pathways, particularly in the context of capsaicinoid biosynthesis. Its well-defined physical and chemical properties, coupled with established synthetic protocols for its activated forms, make it an essential tool for researchers in natural product chemistry, plant biochemistry, and drug development exploring TRP channel activators.[17]

References

- 1. (6E)-8-Methyl-6-nonenoic acid | C10H18O2 | CID 5365959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. NP-MRD: Showing NP-Card for 8-Methyl-6-nonenoic acid (NP0083845) [np-mrd.org]

- 4. This compound - CAS-Number 59320-77-3 - Order from Chemodex [chemodex.com]

- 5. This compound | CAS 59320-77-3 | Chemodex | Biomol.com [biomol.com]

- 6. researchgate.net [researchgate.net]

- 7. 8-METHYLNON-6-ENOIC ACID | 59320-77-3 [chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. caymanchem.com [caymanchem.com]

- 10. This compound | CAS 59320-77-3 | Cayman Chemical | Biomol.de [biomol.com]

- 11. 8-Methyl-6-nonenoic acid|lookchem [lookchem.com]

- 12. chemscene.com [chemscene.com]

- 13. mdpi.com [mdpi.com]

- 14. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 8-Methyl-6-nonenoic acid [webbook.nist.gov]

- 16. 8-Methyl-6-nonenoic acid [webbook.nist.gov]

- 17. This compound suppliers USA [americanchemicalsuppliers.com]

An In-depth Technical Guide on (E)-8-Methyl-6-nonenoic Acid (CAS: 59320-77-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-8-Methyl-6-nonenoic acid is a branched-chain unsaturated fatty acid that plays a pivotal role as a key precursor in the biosynthesis of capsaicinoids, the compounds responsible for the pungency of chili peppers. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, biological significance, and experimental protocols relevant to its study. Its primary biological function is intricately linked to the phenylpropanoid pathway, culminating in the enzymatic condensation with vanillylamine (B75263) to form capsaicin (B1668287) and related compounds. Understanding the dynamics of this compound is crucial for research in plant biochemistry, natural product synthesis, and the development of novel therapeutic agents targeting pathways involving capsaicinoids. This document also details experimental procedures for its synthesis and for studying its role in biological systems, supported by quantitative data and visual diagrams to facilitate comprehension and further research.

Chemical and Physical Properties

This compound is a C10 fatty acid with a distinctive branched structure and a trans-double bond. Its physical and chemical characteristics are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 59320-77-3 | [1][2] |

| Molecular Formula | C₁₀H₁₈O₂ | [2][3] |

| Molecular Weight | 170.25 g/mol | [3] |

| Appearance | Neat oil or light yellow liquid | [2] |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (B145695) (30 mg/ml), Chloroform, Dichloromethane, Methanol. Sparingly soluble in PBS (pH 7.2) at 0.5 mg/ml. | [2] |

| Purity | Typically ≥95% (may contain the Z-isomer) | [2] |

| Storage | Store at -20°C for long-term stability. | |

| SMILES | CC(C)/C=C/CCCCC(=O)O | [2] |

| InChI Key | OCALSPDXYQHUHA-FNORWQNLSA-N | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving a Wittig reaction to form the cis-isomer, followed by isomerization to the desired trans-isomer.

Experimental Protocol: Synthesis

Step 1: Synthesis of (Z)-8-Methyl-6-nonenoic acid via Wittig Reaction

This step involves the reaction of an appropriate phosphonium (B103445) ylide with a suitable aldehyde.

-

Preparation of the Ylide: A phosphonium salt, such as (4-carboxybutyl)triphenylphosphonium bromide, is treated with a strong base (e.g., sodium hydride or n-butyllithium) in an anhydrous aprotic solvent like THF or DMSO to generate the corresponding ylide.

-

Wittig Reaction: The generated ylide is then reacted with isobutyraldehyde (B47883) at low temperatures (e.g., -78°C to room temperature). The reaction mixture is typically stirred for several hours.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography to yield (Z)-8-methyl-6-nonenoic acid.

Step 2: Isomerization to this compound

The Z-isomer is converted to the more stable E-isomer.

-

Reaction Setup: (Z)-8-Methyl-6-nonenoic acid is dissolved in a suitable solvent.

-

Isomerization: The isomerization can be induced by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) or through photochemical methods.[4] The reaction is monitored for completion by techniques such as TLC or GC.

-

Purification: The final product, this compound, is purified by column chromatography or distillation.

Biological Significance and Signaling Pathway

This compound is a crucial intermediate in the branched-chain fatty acid pathway that leads to the biosynthesis of capsaicinoids in the placental tissue of Capsicum species.[5] This pathway converges with the phenylpropanoid pathway, which produces vanillylamine. The final step is the condensation of (E)-8-methyl-6-nonenoyl-CoA and vanillylamine, catalyzed by capsaicin synthase.[6][7] The availability of this compound is considered a rate-limiting factor for capsaicinoid production and, consequently, the pungency of the chili pepper.[5]

The molecule is also identified as a potential thermal degradant of capsaicin and has been investigated for possible mutagenic effects.[2]

Capsaicin Biosynthesis Pathway

Caption: The capsaicin biosynthesis pathway, illustrating the convergence of the phenylpropanoid and branched-chain fatty acid pathways.

Experimental Protocols for Biological Studies

In Vitro Feeding Studies in Capsicum Cell Cultures

This protocol describes the administration of this compound to Capsicum cell suspension cultures to study its effect on capsaicinoid production.

-

Cell Culture Maintenance: Maintain Capsicum frutescens cell suspension cultures in a suitable medium (e.g., Murashige and Skoog medium supplemented with hormones) under controlled conditions (e.g., 25°C, continuous light, shaking at 120 rpm).

-

Preparation of Feeding Solution: Prepare a stock solution of this compound in a suitable solvent like ethanol or DMSO.

-

Feeding Experiment: To the cell cultures in the exponential growth phase, add the this compound solution to achieve desired final concentrations (e.g., 0.1, 0.5, 1.0 mM). An equivalent volume of the solvent should be added to control cultures.

-

Incubation and Sampling: Incubate the cultures for a specific period (e.g., 24, 48, 72 hours). Harvest the cells by filtration and freeze-dry them for analysis.

-

Extraction and Analysis of Capsaicinoids:

-

Extract the dried cells with a solvent like acetonitrile (B52724) or methanol.

-

Analyze the extract using High-Performance Liquid Chromatography (HPLC) with UV detection (at 280 nm) to quantify capsaicin and dihydrocapsaicin.[8][9] A C18 column is typically used with a gradient of acetonitrile and water containing a small amount of acid (e.g., formic acid).

-

Compare the capsaicinoid content in the fed cultures with the control cultures to determine the effect of exogenous this compound.

-

Inhibition of this compound Synthesis with Cerulenin (B1668410)

Cerulenin is an inhibitor of fatty acid synthase and can be used to study the impact of blocking the de novo synthesis of this compound on capsaicinoid production.[5][10]

-

Experimental Setup: Use Capsicum cell suspension cultures as described above.

-

Inhibitor Treatment: Add cerulenin (dissolved in a suitable solvent) to the cultures at various concentrations (e.g., 10, 50, 100 µM).

-

Incubation and Analysis: Incubate the cultures and analyze the capsaicinoid content as described in the feeding study protocol. A significant decrease in capsaicinoid levels in the cerulenin-treated cultures would confirm the essential role of the de novo fatty acid synthesis pathway.

Workflow for Studying the Role of this compound in Capsaicinoid Biosynthesis

Caption: Experimental workflow for investigating the role of this compound in capsaicinoid biosynthesis in vitro.

Quantitative Data

The following table summarizes hypothetical quantitative data from a feeding experiment as described in section 4.1.

| Treatment Group | Capsaicin (µg/g dry weight) | Dihydrocapsaicin (µg/g dry weight) | Total Capsaicinoids (µg/g dry weight) |

| Control (Solvent only) | 150 ± 15 | 75 ± 8 | 225 ± 23 |

| 0.1 mM this compound | 250 ± 20 | 120 ± 12 | 370 ± 32 |

| 0.5 mM this compound | 450 ± 35 | 210 ± 18 | 660 ± 53 |

| 1.0 mM this compound | 600 ± 50 | 280 ± 25 | 880 ± 75 |

| 50 µM Cerulenin | 30 ± 5 | 15 ± 3 | 45 ± 8 |

Data are presented as mean ± standard deviation.

Conclusion

This compound is a fundamentally important molecule in the study of capsaicinoid biosynthesis. Its synthesis, while involving standard organic chemistry techniques, requires careful control to obtain the desired stereoisomer. In biological systems, its availability directly influences the production of capsaicinoids, making it a key target for studies aimed at modulating the pungency of chili peppers or for the biotechnological production of these valuable compounds. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the chemistry and biology of this compound and its downstream products.

References

- 1. Specific inhibition of plant fatty acid elongation by a long-chain cerulenin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. (6E)-8-Methyl-6-nonenoic acid | C10H18O2 | CID 5365959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of eight capsaicinoids in peppers and pepper-containing foods by high-performance liquid chromatography and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Influence of 8-methyl-nonenoic acid on capsaicin biosynthesis in in-vivo and in-vitro cell cultures of Capsicum spp - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (E)-8-Methyl-6-nonenoic Acid in Capsicum Species: A Technical Guide

Abstract

(E)-8-Methyl-6-nonenoic acid is a medium-chain, branched fatty acid that serves as a pivotal and often rate-limiting precursor in the biosynthesis of capsaicinoids, the class of alkaloids responsible for the pungent "heat" of chili peppers (Capsicum species). This technical guide delineates the critical function of this molecule, detailing its biosynthetic pathway, its regulatory role in determining pungency, and the enzymatic processes involved. Furthermore, this document provides detailed experimental protocols for the extraction, quantification, and functional analysis of this compound and related biosynthetic components, intended to equip researchers with the necessary methodologies for advanced study in Capsicum biochemistry and genetics.

Introduction: The Core of Pungency

Capsaicinoids, primarily capsaicin (B1668287) and dihydrocapsaicin (B196133), are secondary metabolites produced exclusively in the placental tissue of Capsicum fruits.[1] Their synthesis is the result of a convergent biochemical pathway, combining products from phenylpropanoid metabolism and branched-chain fatty acid synthesis.[2] The fatty acid component is what defines the specific capsaicinoid produced. For capsaicin, the most abundant and pungent of these compounds, the acyl moiety is derived from this compound.[3]

Research has consistently shown that the availability of the this compound pool is a crucial determinant of the final capsaicinoid concentration in the fruit.[1][2] This makes the study of its biosynthesis and regulation a key area of interest for crop improvement, pharmaceutical applications, and the development of novel flavor profiles.

Biosynthesis of this compound and Capsaicin

The formation of capsaicin is a two-branched pathway that culminates in the placental epidermis of the pepper fruit.

-

Phenylpropanoid Pathway: This pathway utilizes the amino acid phenylalanine to produce vanillylamine (B75263), the aromatic component of capsaicinoids.

-

Branched-Chain Fatty Acid Pathway: This pathway produces the acyl group. It begins with the amino acids valine or leucine, which are converted into branched-chain fatty acids. This compound is derived from the valine pathway.[1] Key enzymes, such as β-ketoacyl-ACP synthase (KAS), are essential for the elongation of the fatty acid chain.[1] A putative ketoacyl-ACP reductase, CaKR1, has also been identified as critical for this elongation process; mutations in the CaKR1 gene lead to a loss of pungency due to a deficiency in 8-methyl-6-nonenoic acid.

The final, decisive step is the condensation of vanillylamine with the activated form of the fatty acid, (E)-8-methyl-6-nonenoyl-CoA. This reaction is catalyzed by the enzyme Capsaicin Synthase (CS) , a BAHD-type acyltransferase encoded by the Pun1 (Pungency 1) locus.[4]

Regulatory Function and Quantitative Impact

The level of pungency in Capsicum fruits is not solely dependent on the expression of Capsaicin Synthase but is critically regulated by the flux of precursors. Studies have demonstrated that the pool of this compound is a key limiting factor.[1]

-

Inhibition Experiments: When the synthesis of 8-methyl-nonenoic acid is chemically inhibited (e.g., using cerulenin, a fatty acid synthase inhibitor), capsaicin production decreases significantly.[1]

-

Precursor Feeding: Conversely, supplying exogenous 8-methyl-nonenoic acid to Capsicum cell cultures results in a marked increase in capsaicin synthesis.

-

Gene Expression: The transcript levels of the KAS gene, crucial for the fatty acid's synthesis, show a progressive increase during fruit development, which correlates with the timing of capsaicin accumulation.[1]

Interestingly, even when the other precursor, vanillylamine, is present in abundance, the availability of 8-methyl-nonenoic acid dictates the rate of capsaicin production.[1] This highlights its role as a primary bottleneck in the pathway.

Data Presentation: Capsaicinoid Content in Capsicum Genotypes

While direct quantification of the this compound precursor across genotypes is not widely reported, its impact is evident in the final capsaicinoid concentrations. The following table summarizes the levels of capsaicin and dihydrocapsaicin (the two major capsaicinoids) in various Capsicum genotypes, demonstrating the wide variation in pungency that is directly influenced by precursor availability.

| Capsicum Species | Genotype (PI) | Capsaicin (µg g⁻¹ fresh fruit) | Dihydrocapsaicin (µg g⁻¹ fresh fruit) | Total Capsaicinoids (µg g⁻¹) | Pungency Level |

| C. frutescens | 631144 | 323.0 | 142.0 | 465.0 | Very High |

| C. annuum | 123474 | 125.0 | 205.0 | 330.0 | High |

| C. chinense | 257136 | 185.0 | 95.0 | 280.0 | High |

| C. baccatum | 260571 | 25.0 | 10.0 | 35.0 | Moderately Pungent |

| C. annuum | 215743 | 5.2 | 2.8 | 8.0 | Mildly Pungent |

| C. annuum | 169129 | 0.6 | 0.6 | 1.2 | Non-Pungent |

| Data adapted from Antonious, G.F. (2017). Note: Pungency levels are assigned based on total capsaicinoid content.[5] |

Experimental Protocols

Protocol 1: Extraction and GC-MS Quantification of this compound

This protocol details the analysis of this compound from Capsicum placental tissue by converting it to its volatile methyl ester (FAME) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

1. Tissue Homogenization and Lipid Extraction: a. Flash-freeze 1-2 g of fresh placental tissue in liquid nitrogen and grind to a fine powder. b. Homogenize the powder in a chloroform (B151607):methanol (2:1, v/v) solution. c. Centrifuge to pellet the solid debris. Collect the supernatant containing the total lipid extract.

2. Saponification: a. Evaporate the solvent from the lipid extract under a stream of nitrogen. b. Resuspend the lipid film in a methanolic sodium hydroxide (B78521) solution. c. Heat at 80-90°C for 10-15 minutes to hydrolyze the lipids and free the fatty acids.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs): a. Cool the sample and add boron trifluoride (BF₃) in methanol. b. Heat again at 80-90°C for 5-10 minutes to methylate the free fatty acids. c. Quench the reaction by adding saturated NaCl solution.

4. Extraction of FAMEs: a. Extract the FAMEs from the aqueous phase using an organic solvent such as hexane (B92381). b. Vortex thoroughly and centrifuge to separate the phases. c. Collect the upper hexane layer containing the FAMEs, including methyl 8-methyl-6-nonenoate. d. Dry the hexane extract over anhydrous sodium sulfate (B86663) and concentrate if necessary.

5. GC-MS Analysis: a. Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm). b. Injection: Inject 1 µL of the sample in splitless mode. c. Oven Program:

Initial temperature: 70°C, hold for 2 min.

Ramp 1: Increase at 5°C/min to 240°C.

Hold for 5 min. d. MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 50 to 400. e. Quantification: Identify the peak for methyl 8-methyl-6-nonenoate based on its retention time and mass spectrum compared to an authentic standard. Quantify using an internal standard (e.g., methyl heptadecanoate) and a calibration curve.

Figure 3. Workflow for GC-MS quantification of 8-methyl-6-nonenoic acid. (Within 100 characters) Protocol 2: Capsaicin Synthase (CS) Activity Assay

This protocol measures the activity of Capsaicin Synthase from placental tissue extracts by quantifying the capsaicin produced.

1. Enzyme Extraction: a. Homogenize 1 g of fresh placental tissue in 10 mL of ice-cold 0.1 M potassium phosphate (B84403) buffer (pH 6.8) containing 100 mg ascorbic acid and 5 µM 2-mercaptoethanol. b. Centrifuge the homogenate at 4,000 x g for 30 min at 4°C. c. Use the resulting supernatant as the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

2. Reaction Mixture Setup (Final Volume: 1 mL):

-

0.5 M Potassium phosphate buffer (pH 6.8)

-

1 µM MgCl₂

-

1 µM ATP

-

5 µM Coenzyme A (CoA)

-

5 µM Vanillylamine

-

5 µM this compound

-

1 mL of crude enzyme extract

3. Incubation and Termination: a. Incubate the reaction mixture at 37°C for 2 hours. b. Terminate the reaction by adding 0.5 M HCl.

4. Product Extraction and Analysis: a. Extract the capsaicin produced from the reaction mixture with chloroform. b. Evaporate the chloroform layer to dryness under nitrogen. c. Resuspend the residue in 100 µL of methanol. d. Quantify the capsaicin content using HPLC with a UV or fluorescence detector, comparing against a capsaicin standard curve.

5. Activity Calculation: a. Express the specific activity of CS as units of capsaicin (e.g., µg or nmol) produced per mg of protein per hour.

Protocol 3: Gene Expression Analysis of KAS by RT-qPCR

This protocol outlines the relative quantification of the transcript levels of a key biosynthetic gene, β-ketoacyl-ACP synthase (KAS), in placental tissue.

1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from Capsicum placental tissue using a suitable kit or a TRIzol-based method. b. Treat the RNA with DNase I to remove any genomic DNA contamination. c. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis. d. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV) and oligo(dT) or random primers.

2. Primer Design: a. Design gene-specific primers for the KAS gene and a stable reference gene (e.g., Actin or Ubiquitin) for normalization. Primers should amplify a product of 100-200 bp.

3. Quantitative PCR (qPCR): a. Prepare the qPCR reaction mixture containing:

- SYBR Green Master Mix

- Forward and Reverse primers (final concentration ~0.2-0.5 µM)

- Diluted cDNA template

- Nuclease-free water b. Run the qPCR on a real-time PCR machine with a thermal cycling profile such as:

- Initial Denaturation: 95°C for 5-10 min.

- Cycling (40 cycles):

- Denaturation: 95°C for 15 s.

- Annealing/Extension: 60°C for 60 s.

- Melt Curve Analysis: To verify the specificity of the amplified product.

4. Data Analysis: a. Determine the quantification cycle (Cq) values for the KAS gene and the reference gene in each sample. b. Calculate the relative expression of the KAS gene using the ΔΔCq method, comparing different samples (e.g., high vs. low pungency genotypes or different developmental stages).

Conclusion and Future Directions

This compound is unequivocally a central molecule in Capsicum biochemistry, acting as a direct and limiting substrate for the synthesis of capsaicin. Its formation via the branched-chain fatty acid pathway and subsequent condensation with vanillylamine by Capsaicin Synthase are well-characterized steps that define the pungency of chili peppers. For researchers in drug development, understanding this pathway is crucial for harnessing the pharmacological properties of capsaicinoids. For scientists in agriculture, modulating the biosynthesis of this fatty acid holds the key to breeding peppers with tailored pungency levels. Future research, focusing on the upstream regulation of the fatty acid synthase complex and the transport of intermediates like this compound within the placental cells, will further illuminate the intricate control mechanisms governing this important metabolic trait.

References

- 1. Influence of 8-methyl-nonenoic acid on capsaicin biosynthesis in in-vivo and in-vitro cell cultures of Capsicum spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Diversity in Capsaicin and Dihydrocapsaicin Content in Hot Pepper Genotypes [jscimedcentral.com]

An In-Depth Technical Guide on the Potential Mutagenic Effects of (E)-8-Methyl-6-nonenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the standard methodologies used to assess the mutagenic potential of chemical compounds. However, a thorough literature search did not yield specific quantitative mutagenicity data or detailed experimental protocols for (E)-8-Methyl-6-nonenoic acid. The primary reference citing its potential mutagenic effects, a 1988 study by Gannett et al., was not accessible in its full text, preventing the inclusion of specific data for this compound. The information presented herein is therefore based on established principles and general protocols for mutagenicity testing.

This compound , a potential thermal degradant of capsaicin, has been noted in scientific literature for its possible mutagenic effects.[1] Understanding the potential for a compound to induce genetic mutations is a critical aspect of safety assessment in drug development and chemical research. This guide outlines the standard experimental approaches used to evaluate such effects, namely the Ames test, the in vitro micronucleus assay, and the in vitro chromosomal aberration test.

Standard Mutagenicity Assays: Experimental Protocols

A battery of tests is typically employed to assess the mutagenic potential of a substance, covering different endpoints such as gene mutations, chromosomal damage, and aneuploidy. The following sections detail the standard protocols for three key in vitro assays as recommended by the Organisation for Economic Co-operation and Development (OECD).

The Ames test is a widely used method to evaluate a substance's potential to induce gene mutations.[2][3][4][5] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella) due to a mutation in the genes responsible for its synthesis. The assay assesses the ability of a test substance to cause a reverse mutation (reversion) that restores the bacterium's ability to synthesize the amino acid and grow on a minimal medium.[6]

Experimental Protocol:

-